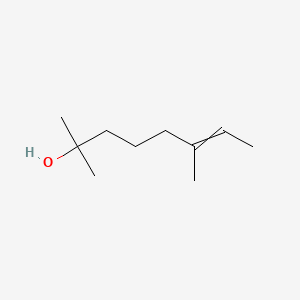

2,6-Dimethyloct-6-en-2-ol

Description

Contextualization within the Monoterpenoid Class of Organic Compounds

2,6-Dimethyloct-6-en-2-ol, with the chemical formula C10H20O, is classified as an acyclic monoterpenoid. atamanchemicals.comlipidmaps.org Monoterpenoids are a large class of naturally occurring organic compounds derived from two isoprene (B109036) units. The structure of this compound consists of an eight-carbon chain with methyl groups at the second and sixth positions, a double bond at the sixth position, and a hydroxyl group at the second position, forming a tertiary alcohol. nih.gov This molecular structure is consistent with the principles of monoterpenoid biosynthesis, although its natural occurrence is less documented than that of its isomers like citronellol (B86348) and linalool (B1675412). scentree.conih.gov

Significance of Chiral Tertiary Alcohols in Chemical and Biological Research

Chiral tertiary alcohols are a crucial structural motif in a wide array of biologically active compounds, including natural products and pharmaceuticals. sioc-journal.cnrsc.org Their synthesis and application are of central importance in organic chemistry. rsc.org The presence of a quaternary stereocenter in chiral tertiary alcohols makes them challenging to synthesize selectively, driving the development of novel asymmetric catalytic methods. rsc.org

These compounds serve as versatile synthetic intermediates, enabling the construction of complex molecular architectures. illinois.edu For instance, chiral allylic tertiary alcohols are precursors in various transformations such as allylic epoxidation and sigmatropic rearrangements. rsc.org The development of efficient methods for the enantioselective synthesis of chiral tertiary alcohols, such as the asymmetric addition of organometallic reagents to ketones, is an active area of research. illinois.eduacs.org Kinetic resolution, a strategy to separate enantiomers from a racemic mixture, is another important technique employed to obtain enantiomerically enriched tertiary alcohols. sioc-journal.cnresearchgate.net

Overview of Key Academic Research Trajectories for this compound

Academic research involving this compound, while not as extensive as for some other monoterpenoids, follows several key trajectories. One significant area of investigation is its role as a synthetic intermediate. For example, it is a known derivative in the biotransformation of other monoterpenoids like linalool. researchgate.net Studies have shown that during the steam distillation of hop essential oil, linalool can be converted to various compounds, including 2,6-dimethyloct-7-en-2,6-diol, a close structural relative. researchgate.net

Furthermore, research has explored the synthesis of related compounds from precursors like citronellol. usfca.edu The synthesis of odorants and other fine chemicals often involves intermediates that are structurally similar to this compound. The compound itself is also a target in synthetic methodologies, although detailed studies focusing solely on it are limited. Its isomer, dihydromyrcenol (B102105) (2,6-dimethyloct-7-en-2-ol), is a widely used fragrance ingredient, and its synthesis and properties are well-documented. chemicalbook.comscentree.co While distinct from this compound, the research on dihydromyrcenol provides a valuable comparative framework.

The compound and its derivatives are also of interest in the study of natural products. For instance, the related compound 2,6-dimethyloct-7-ene-2,6-diol (B3050857) has been identified in Muscat of Alexandria grapes and wines. lookchem.com The biotransformation of monoterpenes by microorganisms like Botrytis cinerea can lead to the formation of such diols from precursors like linalool. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H20O |

| Molecular Weight | 156.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 30385-25-2 |

This table is interactive. You can sort and filter the data.

Structure

3D Structure

Properties

CAS No. |

30385-25-2 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2,6-dimethyloct-6-en-2-ol |

InChI |

InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,6-8H2,1-4H3 |

InChI Key |

CWMHVHGNKIXPOD-UHFFFAOYSA-N |

SMILES |

CC=C(C)CCCC(C)(C)O |

Canonical SMILES |

CC=C(C)CCCC(C)(C)O |

Other CAS No. |

30385-25-2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Dimethyloct 6 En 2 Ol

Chemo- and Stereoselective Synthesis Routes to 2,6-Dimethyloct-6-en-2-ol

Investigations into Acid-Catalyzed Hydration of Dienes

The acid-catalyzed hydration of dienes represents a common strategy for the synthesis of this compound. This method typically involves the reaction of a suitable diene precursor with water in the presence of an acid catalyst. The regioselectivity of the hydration is crucial in determining the final product distribution.

For instance, the hydration of myrcene (B1677589) can lead to a mixture of linalool (B1675412), geraniol (B1671447), and other terpene alcohols, including this compound, depending on the reaction conditions. The mechanism involves the protonation of one of the double bonds to form a carbocation intermediate, which is then attacked by water. The stability of the resulting carbocation dictates the major product.

Mechanistic Studies of Allylic Alcohol Isomerization Pathways

The isomerization of allylic alcohols provides another avenue for the synthesis of this compound. This process involves the migration of a double bond within the molecule, often catalyzed by transition metal complexes or acids. acs.org Mechanistic studies have been crucial in understanding and controlling the selectivity of these reactions. illinois.edu

For example, the isomerization of geraniol or linalool can be directed towards the formation of this compound under specific catalytic conditions. The choice of catalyst and reaction parameters plays a pivotal role in favoring the desired isomer. Research has explored various catalysts, including those based on rhodium and iridium, to achieve high selectivity. illinois.edu

Enantioselective Approaches from Chiral Pool Starting Materials

The synthesis of enantiomerically pure forms of this compound often relies on the use of chiral pool starting materials, such as (S)-citronellol. scirp.org These approaches leverage the existing stereocenter in the starting material to control the stereochemistry of the final product.

A notable enantioselective synthesis involves a one-pot sequence starting from (S)-citronellol. acs.org This method employs a copper(I) triflate tetrakis(acetonitrile) complex, 2,2'-bipyridine, TEMPO (2,2,6,6-tetramethylpiperidinyloxyl), and N-chlorosuccinimide (NCS) under an oxygen atmosphere to achieve β-chlorination. Subsequent reduction of the intermediate with sodium borohydride (B1222165) (NaBH₄) yields the desired (S)-2,6-dimethyloct-6-en-2-ol. This streamlined process offers high efficiency and stereoselectivity. acs.org

The key steps in this sequence are:

Oxidation: TEMPO-mediated oxidation of the primary alcohol of (S)-citronellol to an aldehyde.

Chlorination: Introduction of a chlorine atom at the β-position relative to the aldehyde.

Reduction: Selective reduction of the aldehyde to a primary alcohol.

This one-pot procedure has been shown to provide the target compound in good yield and with a high diastereomeric ratio.

| Reagent/Catalyst | Role |

| (S)-Citronellol | Chiral Starting Material |

| Copper(I) triflate tetrakis(acetonitrile) | Catalyst for Oxidation |

| 2,2'-Bipyridine | Ligand |

| TEMPO | Oxidizing Agent |

| N-Chlorosuccinimide (NCS) | Chlorinating Agent |

| Sodium Borohydride (NaBH₄) | Reducing Agent |

Epoxide ring-opening strategies offer a versatile method for constructing the carbon skeleton and introducing the desired stereochemistry. This approach typically involves the reaction of a chiral epoxide with an organometallic reagent. libretexts.org

For instance, a chiral epoxide derived from a suitable precursor can be opened by an organocuprate or Grignard reagent to introduce a specific alkyl group. acs.org The regioselectivity of the ring-opening is influenced by both steric and electronic factors, as well as the nature of the organometallic reagent and the reaction conditions. libretexts.org While not directly reported for this compound, the synthesis of a structural analog, (6S,7S)-7,11-dimethyldodec-10-en-6-ol, has been achieved via the ring-opening of an epoxide with allylmagnesium chloride in the presence of zinc chloride and a palladium catalyst. This suggests the potential for adapting this strategy for the synthesis of this compound.

| Organometallic Reagent | Catalyst/Additive | Outcome |

| Allylmagnesium chloride | Zinc chloride, Palladium tetrakis(triphenylphosphine) | Ring-opening of an epoxide to form a longer-chain alcohol. |

| n-Butyllithium | Copper cyanide (CuCN) | Regioselective opening of a citronellol-derived epoxide. acs.org |

Fractional crystallization is a powerful technique for enhancing the enantiomeric purity of chiral compounds. mdpi.comresearchgate.net This method relies on the differential solubility of enantiomers or diastereomers in a given solvent system, allowing for their separation.

In the context of synthesizing chiral alcohols related to this compound, fractional crystallization has been successfully employed to improve the enantiomeric excess (ee) of key intermediates. For example, in the synthesis of enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, the intermediate diol, 2,6-dimethyloct-7-ene-2,6-diol (B3050857), was purified by fractional crystallization. mdpi.comresearchgate.net Starting with (-)-(R)-linalool with 95% ee, the resulting diol's optical rotation increased after crystallization, indicating an enhancement in enantiopurity. mdpi.com Similarly, the (+)-(S)-diol was recrystallized multiple times from hexane (B92381) to achieve 98% purity and 96% ee. mdpi.com This demonstrates the effectiveness of fractional crystallization in obtaining highly enantiopure materials. mdpi.comresearchgate.netgoogle.com

| Compound | Initial Purity | Purification Method | Final Purity | Reference |

| (-)-(R)-2,6-dimethyloct-7-ene-2,6-diol | 95% ee (from starting material) | Crystallization | Increased optical rotation | mdpi.com |

| (+)-(S)-2,6-dimethyloct-7-ene-2,6-diol | - | Three recrystallizations from hexane | 98% purity, 96% ee | mdpi.com |

Epoxide Ring-Opening Strategies Utilizing Organometallic Reagents

Exploration of Novel Catalytic Systems for this compound Production

Recent advancements in catalysis have led to the development of sophisticated systems for the targeted synthesis of terpene derivatives. A significant breakthrough in the production of this compound is a one-pot procedure that utilizes a copper-based catalytic system to transform a readily available terpene feedstock. acs.org

This stereoselective synthesis begins with (S)-citronellol, a natural primary alcohol. The process involves a formal β-chlorination followed by reduction. The catalytic system employs copper(I) triflate tetrakis(acetonitrile) (CuOTf·4MeCN) in conjunction with 2,2′-bipyridine as a ligand. The reaction sequence within the one-pot procedure includes a TEMPO-mediated oxidation of the primary alcohol to an intermediate aldehyde, followed by β-chlorination using N-chlorosuccinimide (NCS). The final step is a reduction using sodium borohydride (NaBH₄) to yield the target molecule, this compound, with a notable yield of 89% and a 92:8 diastereomeric ratio. This method represents an efficient transformation of a terpene feedstock into a more functionalized derivative. acs.org

Detailed Research Findings for Catalytic Synthesis

| Starting Material | Catalytic System | Key Reagents | Key Process Steps | Product | Yield & Selectivity | Source |

|---|---|---|---|---|---|---|

| (S)-Citronellol | CuOTf·4MeCN / 2,2′-bipyridine | TEMPO, N-Chlorosuccinimide (NCS), Sodium Borohydride (NaBH₄) | 1. TEMPO-mediated oxidation 2. β-Chlorination 3. Reduction | This compound | 89% Yield, 92:8 Diastereomeric Ratio | acs.org |

Biocatalytic Synthesis and Biotransformation Pathways to this compound and Related Structures

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild conditions. While direct biocatalytic routes to this compound are not prominently documented, the biotransformation of its structural precursors, citronellol (B86348) and citronellal (B1669106), has been extensively studied, revealing enzymatic pathways capable of producing a variety of related terpene alcohols and oxides. These studies highlight the potential for developing engineered biocatalysts for the specific synthesis of the target compound.

Fungi have demonstrated significant capabilities in modifying terpene structures. For instance, Rhizopus oryzae has been used to transform (-)-citronellol, yielding 7-hydroxy citronellol as the major product through selective hydroxylation. longdom.org Other fungi, such as Penicillium sp. and Botrytis cinerea, are also active on terpene substrates. Penicillium sp. cultures can convert citronellol into valuable fragrance compounds like cis- and trans-rose oxides. scielo.br Botrytis cinerea has been shown to efficiently reduce the aldehyde group of citronellal to produce citronellol with 100% conversion. jst.go.jp

Plant cell suspension cultures have also been explored as effective biocatalysts. Suspension cultures of Solanum aviculare can transform citronellal into several p-menthane (B155814) derivatives, including cis- and trans-p-menthane-3,8-diol, as well as citronellol and isopulegol. acs.org These transformations, which include reductions and cyclizations, showcase the diverse enzymatic machinery present in plant cells for metabolizing monoterpenes.

These examples of biotransformation, particularly the hydroxylation and reduction reactions, are fundamental to establishing potential future biocatalytic pathways for the synthesis of this compound and its isomers.

Summary of Biotransformation Research Findings

| Biocatalyst | Substrate | Major Product(s) | Reaction Type | Source |

|---|---|---|---|---|

| Rhizopus oryzae | (-)-Citronellol | 7-Hydroxy citronellol, Rose oxide | Hydroxylation | longdom.org |

| Penicillium sp. | Citronellol | cis- and trans-Rose oxides | Oxidative Cyclization | scielo.br |

| Botrytis cinerea | Citronellal | Citronellol | Reduction | jst.go.jp |

| Solanum aviculare (cell culture) | Citronellal | cis- and trans-p-Menthane-3,8-diol, Citronellol, Isopulegol | Cyclization & Reduction | acs.org |

| Pseudomonas sp. | Citronellol | cis- and trans-Rose oxides | Oxidative Cyclization | aidic.it |

Chemical Reactivity and Derivatization Studies of 2,6 Dimethyloct 6 En 2 Ol

Oxidation Reactions and Product Characterization

The oxidation of 2,6-dimethyloct-6-en-2-ol can be controlled to yield different products depending on the oxidizing agent and reaction conditions.

Formation of Corresponding Ketones and Carboxylic Acids

The tertiary alcohol this compound can undergo oxidation to form corresponding ketones or carboxylic acids. The specific product obtained is dependent on the strength of the oxidizing agent used. For instance, the use of milder oxidizing agents would favor the formation of a ketone, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide can lead to the formation of carboxylic acids. vulcanchem.comvulcanchem.com

A related compound, 3,7-dimethylocta-1,6-diene, has been shown to undergo Wacker oxidation with palladium(II) chloride to yield 3,7-dimethyloct-6-en-2-one. rsc.org While not a direct oxidation of this compound, this demonstrates a pathway to a ketone with a similar carbon skeleton.

| Oxidizing Agent | Product Type | Reference |

| Potassium Permanganate | Carboxylic Acid | vulcanchem.com |

| Chromium Trioxide | Ketone/Carboxylic Acid | |

| Palladium(II) Chloride (on a related diene) | Ketone | rsc.org |

Stereochemical Implications in Oxidation Pathways

The stereochemistry of the starting material can influence the stereochemical outcome of oxidation reactions. While specific studies on the stereochemical implications of oxidizing this compound are not extensively detailed in the provided results, related research on similar terpene-derived alcohols provides insights. For instance, in the synthesis of enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, the oxidation of an intermediate alcohol using Jones reagent proceeded to the corresponding carboxylic acid. mdpi.com The stereocenter in the starting material was retained during this transformation.

Furthermore, a one-pot oxidation-chlorination-reduction sequence starting from (S)-citronellol, a related monoterpene alcohol, yields this compound with a high diastereomeric ratio, highlighting that stereochemical control is achievable in reactions involving this structural motif.

Reduction Reactions and Stereochemical Control

Reduction reactions of this compound primarily target the carbon-carbon double bond, leading to the formation of saturated alcohol analogues.

Synthesis of Saturated Alcohol Analogues

The carbon-carbon double bond in this compound can be reduced to yield the corresponding saturated alcohol, 2,6-dimethyloctan-2-ol. This transformation is typically achieved using reducing agents such as lithium aluminum hydride. Another common method for such reductions is catalytic hydrogenation.

| Reducing Agent | Product | Reference |

| Lithium Aluminum Hydride | 2,6-dimethyloctan-2-ol |

Nucleophilic Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions.

Formation of Halogenated Derivatives

The hydroxyl group of this compound can be substituted to form halogenated derivatives. For example, thionyl chloride can be used to replace the hydroxyl group with a chlorine atom, forming the corresponding chloride. In a related process, a patent describes the nucleophilic substitution on an alkyl halide, where the halogen acts as a leaving group, to synthesize fragrance compounds. google.com This highlights the utility of halogenated derivatives as intermediates.

A process for preparing nerol (B1678202) oxide from nerol involves the addition of a halogenating reagent in the presence of an alcohol to produce a 7-alkoxy-6-halo-octenol derivative, demonstrating the formation of a halogenated intermediate from a similar monoterpene alcohol. google.com

| Reagent | Product Type | Reference |

| Thionyl Chloride | Chloro-derivative |

Esterification Reactions: Synthesis of Formate (B1220265) Esters and Other Derivatives

The esterification of this compound is a key transformation for producing various derivatives, including formate esters. The formate ester of this compound, also known as 2,6-dimethyloct-6-en-2-yl formate, is a recognized chemical entity with the molecular formula C11H20O2. chemicalbook.com This transformation involves the reaction of the hydroxyl group of the parent alcohol with formic acid or a derivative, leading to the formation of an ester linkage.

While specific details on the synthesis of the formate ester of this compound are not extensively documented in the provided search results, the synthesis of a related compound, 3,7-dimethyloct-6-en-1-yl formate (citronellyl formate), is well-established. sielc.com This suggests that standard esterification procedures, such as Fischer esterification (reaction with a carboxylic acid in the presence of an acid catalyst), could be applicable.

Beyond simple formate esters, the reactivity of the hydroxyl group in similar tertiary alcohols allows for the formation of a wide range of other ester derivatives. For instance, benzoate (B1203000) esters can be prepared, as demonstrated in the synthesis of (R,E)-8-(allyloxy)-2-hydroxy-2,6-dimethyloct-6-en-3-yl benzoate from its corresponding diol. acs.org This highlights the potential for creating a diverse library of ester derivatives from this compound.

The following table outlines the key compounds involved in these esterification reactions.

| Compound Name | Molecular Formula | Role in Reaction |

| This compound | C10H20O | Starting alcohol |

| Formic Acid | CH2O2 | Reagent for formate ester synthesis |

| 2,6-Dimethyloct-6-en-2-yl formate | C11H20O2 | Product (Ester) |

| Benzoic Acid | C7H6O2 | Reagent for benzoate ester synthesis (example) |

Investigating Challenges in Double Bond Migration and pH Control in Reaction Workup

A significant challenge in the chemical manipulation of this compound is the potential for the migration of the double bond. The presence of acid catalysts, often employed in reactions such as esterification or hydration, can create a risk of shifting the C=C double bond from the 6-position to other locations within the carbon chain. This isomerization can lead to a mixture of products, reducing the yield of the desired compound and complicating purification processes.

To mitigate this undesired side reaction, strict control of pH during the reaction and subsequent workup is crucial. The use of a sodium bicarbonate (NaHCO₃) quench is a common strategy to neutralize acidic catalysts and byproducts, thereby preventing acid-catalyzed rearrangements. This careful pH management ensures the integrity of the double bond's position.

Another related challenge arises from base-sensitive intermediates that can be formed during certain synthetic routes. For example, chlorohydrin intermediates may undergo elimination reactions to form dienes. The use of non-nucleophilic bases like triethylamine (B128534) (Et₃N) in conjunction with a scavenger such as 4-dimethylaminopyridine (B28879) (DMAP) can help to neutralize HCl byproducts without promoting unwanted elimination pathways.

The table below summarizes the key challenges and mitigation strategies.

| Challenge | Cause | Mitigation Strategy |

| Double Bond Migration | Acid catalysts | Strict pH control, NaHCO₃ quench |

| Diene Formation | Base-sensitive intermediates (e.g., chlorohydrins) | Use of non-nucleophilic bases (e.g., Et₃N, DMAP) |

Transition Metal-Mediated Transformations Involving Related Diene Substrates

Transition metal catalysis offers a powerful tool for the transformation of unsaturated molecules, including dienes that are structurally related to this compound. While direct transition metal-mediated transformations of this compound were not detailed in the search results, studies on related substrates provide valuable insights into potential synthetic pathways.

For instance, iridium-mediated intramolecular hydrosilylation has been successfully employed for the synthesis of 1,3-diols from O-silylated allylic alcohols. thieme-connect.de Although some substrates proved unreactive, this method demonstrates the potential for regio- and stereoselective functionalization of diene systems. thieme-connect.de Rhodium(II) porphyrin complexes have also been investigated for similar transformations, though they showed limited activity for the intramolecular hydrosilylation of certain O-silylated allylic alcohols. thieme-connect.de

Furthermore, ruthenium-catalyzed olefin cross-metathesis has been utilized with Δ6,7-functionalized monoterpenoid alcohols, which are structurally analogous to this compound. acs.org This strategy allows for the formation of new carbon-carbon bonds and the synthesis of more complex molecules. The success of this approach with related systems suggests its potential applicability to derivatives of this compound.

The following table provides an overview of the transition metals and their applications in transforming related diene substrates.

| Transition Metal | Catalytic Reaction | Substrate Type |

| Iridium | Intramolecular Hydrosilylation | O-silylated allylic alcohols thieme-connect.de |

| Rhodium | Intramolecular Hydrosilylation | O-silylated allylic alcohols thieme-connect.de |

| Ruthenium | Olefin Cross-Metathesis | Δ6,7-functionalized monoterpenoid alcohols acs.org |

Mechanistic and Biochemical Investigations of 2,6 Dimethyloct 6 En 2 Ol

Studies on Olfactory Receptor Interactions and Signal Transduction Pathways

The interaction of 2,6-dimethyloct-6-en-2-ol with olfactory receptors is the initial step in the perception of its characteristic scent. While the complete landscape of these interactions is still under investigation, research into related odorants and the general principles of olfaction provide a framework for understanding its mechanism.

The perception of an odor begins when a volatile molecule, such as this compound, binds to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. biomedres.us These receptors are a large family of G protein-coupled receptors (GPCRs). biomedres.usnih.gov The binding of an odorant to an OR is not a simple lock-and-key mechanism; instead, it's a promiscuous interaction where one receptor can recognize multiple odorants, and one odorant can bind to several different receptors. biomedres.usbiomedres.us This combinatorial coding is what allows for the discrimination of a vast number of different smells. biomedres.us

Upon binding, the OR undergoes a conformational change, initiating a signal transduction cascade. biomedres.us This process ultimately leads to the generation of an electrical signal that is transmitted to the brain, resulting in the perception of a specific odor. biomedres.us While the crystal structure of an olfactory receptor has not yet been determined, making direct structural analysis challenging, computational methods like homology modeling are used to create structural models of ORs. biomedres.us

Studies using computational methodologies, such as Density Functional Theory (DFT), have been employed to analyze the electronic and structural features of odorant molecules. biomedres.us These studies aim to create clusters of odorants based on similar features, which can then be correlated with their perceived odors. biomedres.us This approach provides an "odorant-centric" perspective on understanding olfactory perception. biomedres.usbiomedres.us

The interaction of this compound with olfactory receptors can trigger various physiological responses. The perception of its scent, often described as fresh and citrus-like, is a primary response. Research indicates that the study of such interactions helps in understanding the broader mechanisms of smell and the physiological reactions associated with different scents.

In some contexts, the volatile organic compounds (VOCs) released by organisms, including compounds structurally similar to this compound, can serve as biomarkers for certain physiological or pathological states. nih.govmdpi.com For instance, alterations in the profile of VOCs in exhaled breath or other biological fluids are being investigated for the early diagnosis of diseases like cancer. nih.govmdpi.com

Elucidation of Olfactory Perception Mechanisms

Exploration of this compound as a Semiochemical

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. Pheromones are a well-known class of semiochemicals used for intraspecies communication. ontosight.ai

While specific research identifying this compound as a pheromone is limited, its structural relative, (E)-2,6-dimethyl-6-octen-2-ol, has been identified as a constituent of the abdominal sex-attracting secretion of the male dung beetle, Kheper subaeneus. lookchem.com This compound, named (E)-subaeneol, was found to elicit electroantennographic responses in both male and female antennae. lookchem.com

The broader family of terpenoid compounds, to which this compound belongs, is widely utilized by insects for communication. myrmecologicalnews.org For example, dendrolasin, a terpene, is found in the mandibular glands of the ant Lasius fuliginosus. myrmecologicalnews.org Similarly, citronellal (B1669106) and citral (B94496) are present in the ant Acanthomyops claviger. myrmecologicalnews.org The use of such compounds in insect communication highlights the potential for this compound to function as a semiochemical.

Electroantennographic detection (EAD) is a technique used to measure the electrical response of an insect's antenna to a specific volatile compound. nih.govresearchgate.net This method is crucial for identifying physiologically active compounds in insect chemosensory systems. nih.gov

In a study on the deceptive pollination strategy of Arum maculatum, which mimics the scent of cow dung to attract psychodid and sphaerocerid flies, a variety of floral scent compounds were tested using GC-EAD. nih.gov Among the compounds that elicited electroantennographic responses in the antennae of Psychoda species and Coproica ferruginata was 2,6-dimethyloct-7-en-2-ol, a close structural isomer of this compound. nih.gov

Behavioral assays, such as Y-tube olfactometer tests, are used to evaluate the behavioral responses of insects to specific odors. mdpi.com These assays can determine whether a compound is an attractant or a repellent. For instance, in a study on the tea green leafhopper, Empoasca flavescens, various volatile compounds from tea plants were tested for their effect on the insect's behavior. mdpi.com While this compound was not specifically tested, related compounds like linalool (B1675412) were found to be repellent to the leafhoppers. mdpi.com

Table 1: Electroantennographic Responses of Flies to 2,6-Dimethyloct-7-en-2-ol from Arum maculatum

| Fly Species | Response to 2,6-Dimethyloct-7-en-2-ol |

|---|---|

| Psychoda sp. (female) | +++ |

| Coproica ferruginata (female) | +++ |

Source: nih.gov (Note: '+++' indicates a significant electroantennographic response)

Identification and Role in Interspecies Chemical Communication (e.g., Insect Pheromones)

Comparative Biochemical Studies with Structurally Related Alcohols as Model Compounds

The study of this compound often involves comparative analysis with its structural isomers and other related terpene alcohols. These related compounds serve as models to understand the structure-activity relationships in biological systems.

For instance, linalool (3,7-dimethylocta-1,6-dien-3-ol) and citronellol (B86348) (3,7-dimethyloct-6-en-1-ol) are well-studied monoterpene alcohols with similar molecular formulas and structural motifs to this compound. biomedres.usbiomedres.ushmdb.ca Linalool is known for its floral and spicy wood scent, while citronellol has a characteristic rose and citrus aroma. hmdb.casciencebiology.org

Comparative studies can reveal how subtle changes in the position of the hydroxyl group or the double bond can significantly impact the olfactory perception and biological activity of these molecules. For example, the enantiomeric forms of linalool are perceived differently by humans. This highlights the stereospecificity of olfactory receptors.

Table 2: Comparison of Structurally Related Terpene Alcohols

| Compound Name | IUPAC Name | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | This compound | C10H20O | Tertiary alcohol, double bond at C6 |

| Linalool | 3,7-dimethylocta-1,6-dien-3-ol | C10H18O | Tertiary alcohol, two double bonds |

| Citronellol | 3,7-dimethyloct-6-en-1-ol | C10H20O | Primary alcohol, double bond at C6 |

Source: hmdb.casciencebiology.orgnist.govnih.gov

These comparative biochemical studies are essential for building a comprehensive understanding of how the chemical structure of a volatile compound determines its interaction with biological systems, from the molecular level of receptor binding to the organismal level of behavioral responses.

Metabolic Pathways and Biotransformations in Biological Systems

The lipophilic nature of this compound allows it to readily cross biological membranes, making it a substrate for various metabolic transformations within biological systems. Studies involving microorganisms have elucidated several key metabolic pathways.

A primary biotransformation observed is the hydration of the C6-C7 double bond. This reaction is often catalyzed by microbial enzymes and results in the formation of the corresponding diol, 2,6-dimethyloctane-2,6-diol. This process is analogous to the hydration of similar terpenoids like linalool, which can be converted to 2,6-dimethyloct-7-en-2,6-diol by certain fungi. researchgate.netlookchem.com

Another significant metabolic route is hydroxylation, where a hydroxyl group is introduced at various positions on the carbon skeleton. For instance, fungi are known to hydroxylate related monoterpenoids, a process that can also be anticipated for this compound. researchgate.net Furthermore, the existing tertiary alcohol at the C2 position can undergo oxidation to form the corresponding ketone, 2,6-dimethyloct-6-en-2-one.

These metabolic transformations are crucial for understanding the compound's behavior in biological environments and are summarized in the table below.

Table 1: Observed and Potential Metabolic Transformations of this compound

| Transformation Type | Resulting Compound | Notes |

| Hydration | 2,6-dimethyloctane-2,6-diol | Addition of water across the C6-C7 double bond. |

| Oxidation | 2,6-dimethyloct-6-en-2-one | Oxidation of the tertiary alcohol at C2. |

| Hydroxylation | Hydroxylated derivatives | Introduction of additional -OH groups on the carbon chain. |

Enzymatic Activity Studies, including Squalene-Hopene Cyclase (SHC) Interactions

Squalene-hopene cyclase (SHC) is a bacterial enzyme that orchestrates a complex cyclization cascade, converting the linear triterpenoid (B12794562) squalene (B77637) into the pentacyclic hopene. core.ac.uk This enzyme's active site is designed to fold the flexible squalene molecule into a pre-chair conformation, initiating a series of cation-pi cyclizations.

Studies have explored the interaction of SHC with various squalene analogues to probe the catalytic mechanism and substrate recognition. rsc.org While direct studies with this compound are not extensively documented, research on similar monoterpene alcohols provides significant insights. These smaller molecules can act as substrate analogues, binding to the active site of SHC.

The protonation of the alcohol or an olefinic double bond by a key aspartic acid residue in the active site is a critical initiating step. ntu.edu.sg However, for a molecule like this compound, the full cyclization cascade seen with squalene is not possible. Instead, the enzyme may catalyze simpler reactions, such as the hydration of the double bond, a reaction that has been observed with other terpene alcohols. whiterose.ac.uk The enzyme essentially provides a chiral environment that can facilitate the addition of water in a stereoselective manner.

The interaction can be summarized by the following potential steps:

Binding: this compound enters the hydrophobic active site of SHC.

Protonation: An acidic residue in the active site protonates the C6-C7 double bond, generating a tertiary carbocation at C6.

Reaction: Instead of a complex cyclization, a water molecule, positioned by the enzyme, attacks the carbocation.

Product Release: The resulting diol, 2,6-dimethyloctane-2,6-diol, is released.

This demonstrates that while not a natural substrate for full cyclization, this compound can interact with SHC, leading to simpler, yet specific, enzymatic transformations.

Role of this compound as a Building Block for Biologically Active Molecules

The chemical structure of this compound, featuring a tertiary alcohol, a double bond, and two methyl groups, makes it a valuable chiral building block in organic synthesis. Its framework can be elaborated into more complex structures with potential therapeutic applications.

Synthesis of Analogues with Investigated Antimicrobial, Antiviral, or Anticancer Potential

The synthesis of bioactive analogues from this compound and structurally related compounds is an active area of research. The strategy often involves modifying the existing functional groups or using the carbon skeleton to construct novel molecular architectures.

Antimicrobial Analogues: The development of antimicrobial agents often focuses on creating molecules that can disrupt bacterial cell membranes or inhibit essential enzymes. While patent literature mentions mixtures containing related dimethyl-octenol derivatives for their antimicrobial properties, specific synthetic analogues of this compound are less commonly detailed. google.com However, the general principle involves derivatization to enhance antimicrobial efficacy. For example, esterification of the hydroxyl group or addition reactions across the double bond can yield compounds with increased lipophilicity, potentially improving their ability to interfere with microbial processes.

Antiviral and Anticancer Analogues: The synthesis of antiviral and anticancer agents requires the creation of molecules that can interact with specific biological targets like viral enzymes or cancer-related proteins. nih.govorientjchem.org The acyclic nature of this compound allows for its use in synthetic pathways leading to diverse structures.

Cyclization Reactions: Acid-catalyzed cyclization of this compound or its derivatives can produce substituted cyclic ethers, such as tetrahydropyrans. mdpi.comnih.gov These ring systems are common motifs in many biologically active natural products.

Use in Fragment-Based Synthesis: As a chiral fragment, it can be incorporated into larger, more complex molecules. For instance, derivatives of similar terpene alcohols have been used in the total synthesis of potent anticancer agents like apratoxin S4, which shows significant antiproliferative activity. acs.org The synthesis of rimarikiamide A, a molecule with potential therapeutic properties, also utilizes a terpene-derived building block. wgtn.ac.nz

The table below summarizes the types of bioactive analogues that can be conceptually or practically synthesized from precursors like this compound.

Table 2: Synthetic Strategies for Bioactive Analogues

| Bioactivity Target | Synthetic Approach | Example Structural Motif | Potential Application |

| Antimicrobial | Derivatization of alcohol/alkene | Esters, Halogenated derivatives | Broad-spectrum antibacterial agents google.com |

| Antiviral | Cyclization, Incorporation into nucleoside analogues | Tetrahydropyrans, Carbocyclic cores biorxiv.orgnih.govresearchgate.net | Inhibition of viral replication |

| Anticancer | Elaboration into complex natural product analogues | Polycyclic ethers, Macrocycles acs.orgresearchgate.net | Cytotoxic agents against cancer cell lines |

Advanced Analytical Methodologies for 2,6 Dimethyloct 6 En 2 Ol Research

Chromatographic and Spectroscopic Techniques for Structural Elucidation and Quantification

The foundational analysis of 2,6-Dimethyloct-6-en-2-ol involves separating it from other compounds and definitively identifying its structure and quantity.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile compounds like this compound. The gas chromatograph separates individual components from a mixture, which are then ionized and identified by the mass spectrometer based on their unique mass-to-charge ratio and fragmentation patterns.

GC-MS is frequently used to:

Identify and Quantify in Complex Mixtures: Researchers use GC-MS to screen for and quantify the presence of this compound and its isomers in various samples, including essential oils, food products, and biological matrices. lookchem.com

Assess Purity: In synthetic chemistry, GC can be used to verify the purity of this compound and check for the presence of impurities or byproducts from the reaction. oup.com

Analyze Reaction Products: Following a chemical synthesis, GC-MS is used to determine the composition of the resulting product mixture. For instance, in the creation of related fragrance compounds, GC-MS analysis can quantify the percentage of each carbonate derivative formed.

| GC-MS Application | Description | Relevant Findings |

| Volatile Profiling | Identification of volatile organic compounds (VOCs) in biological samples. | The isomer 2,6-dimethyloct-7-en-2-ol (Dihydromyrcenol) has been identified in the headspace of human urine samples as a potential biomarker. molport.com |

| Purity Analysis | Assessment of the purity of a synthesized compound. | Used to check for contaminants that can affect physical properties and biological activity. oup.com |

| Essential Oil Analysis | Characterization of the chemical constituents of essential oils. | GC-MS is a standard method to speedily screen all volatile elements present in essential oils for quantitative evaluation. lookchem.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure and stereochemistry of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon framework and the arrangement of atoms in three-dimensional space.

Key NMR applications include:

Structural Confirmation: 1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are used to confirm the basic structure, including the carbon skeleton and the location of the hydroxyl group and double bond.

Stereochemical Determination: The spatial relationship between atoms, which defines the compound's stereoisomers (e.g., enantiomers and diastereomers), can be determined. The relative stereochemistry is often elucidated using 2D NMR experiments like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal through-bond and through-space correlations between nuclei. nih.gov The diastereomeric excess of a sample can also be determined by ¹H NMR analysis. nih.gov

| NMR Experiment | Purpose in Analyzing this compound |

| ¹H NMR | Identifies the number and type of hydrogen atoms, providing information on the local chemical environment and stereochemistry. |

| ¹³C NMR | Determines the number and type of carbon atoms, confirming the carbon backbone of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between protons and carbons to provide an unambiguous assignment of the complete molecular structure and its relative stereochemistry. nih.gov |

Since this compound is a chiral molecule, it can exist as two non-superimposable mirror images called enantiomers. Chiral chromatography is a specialized technique used to separate these enantiomers.

This methodology is critical for:

Separating Enantiomers: Using a chiral stationary phase in a gas chromatography (GC) or high-performance liquid chromatography (HPLC) system, the two enantiomers can be resolved into distinct peaks. nih.gov

Quantifying Enantiomeric Excess (ee): By measuring the area of the two separated peaks, researchers can calculate the enantiomeric excess, which indicates the purity of one enantiomer over the other in a mixture. nih.gov This is a crucial metric for assessing the effectiveness of stereoselective synthesis methods. bohrium.com In studies of related chiral compounds, biocatalytic methods have been developed that achieve excellent enantioselectivity, resulting in an enantiomeric excess of over 95%. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Electroantennographic Detection (EAD) in Chemical Ecology Studies

Electroantennographic Detection (EAD) is a highly sensitive technique used in chemical ecology to identify which specific volatile compounds in a complex mixture are biologically active for an insect. It works by coupling a gas chromatograph with an insect's antenna, which acts as a biological detector.

In the context of this compound and its isomers, EAD is used to:

Pinpoint Biologically Active Compounds: As compounds elute from the GC column, they are passed over the insect antenna. A measurable electrical response (depolarization) from the antenna indicates that the insect's olfactory receptors have detected the compound. bohrium.com

Screen Natural Extracts: EAD is used to screen extracts from plants or insects to find the specific chemicals that trigger an olfactory response. For example, in a study on peanut plant volatiles, the isomer Dihydromyrcenol (B102105) elicited strong antennal responses from the pest Holotrichia parallela. mdpi.comnih.govepa.gov

Identify Semiochemicals: This technique is fundamental in identifying pheromones and other semiochemicals that mediate insect behavior, such as host location. In studies of the fly pollinators of Arum maculatum, the isomer 2,6-dimethyl-7-octen-2-ol was among the compounds that elicited an EAD response, linking it to the plant's strategy for attracting pollinators.

| Insect Species | Source of Volatiles | EAD-Active Compound Identified | Finding |

| Holotrichia parallela (Dark black chafer) | Peanut Plant | Dihydromyrcenol | The compound elicited a strong antennal response, suggesting a role in host location, though it was not attractive by itself in field tests. mdpi.comnih.gov |

| Culicoides impunctatus (Scottish biting midge) | Human Body Odor | Dihydromyrcenol | Identified as an EAG-active compound from human scent extracts, though it did not elicit a significant behavioral response alone in olfactometer assays. oup.com |

| Psychoda and Sphaeroceridae flies | Arum maculatum inflorescence | 2,6-dimethyl-7-octen-2-ol | This compound, though emitted in small amounts, was physiologically active, indicating it is perceived by the fly pollinators. |

Headspace Analysis Techniques for Volatile Compound Profiling

Headspace analysis is a technique designed for the extraction and analysis of volatile organic compounds (VOCs) from a solid or liquid sample. Instead of analyzing the sample directly, the vapor phase (headspace) above the sample is collected and injected into a GC-MS.

A common and powerful method is Headspace Solid-Phase Microextraction (HS-SPME). This solvent-less technique uses a fiber coated with an adsorbent material to concentrate VOCs from the headspace before they are desorbed into the GC inlet. molport.com

Applications relevant to this compound include:

Biomarker Discovery: HS-SPME-GC-MS is used to analyze the profile of VOCs in biological matrices like urine. Changes in the concentration of certain compounds, including the isomer 2,6-dimethyloct-7-en-2-ol, have been investigated as potential non-invasive biomarkers for detecting diseases such as cancer. molport.com

Fragrance Analysis: In the perfume industry, headspace analysis is used to measure the composition of the vapor above a product, which directly relates to the perceived scent.

Food and Flavor Chemistry: This method can identify key aroma compounds in food and beverages.

Structural Analogues and Derivates of 2,6 Dimethyloct 6 En 2 Ol in Academic Research

Systematic Synthesis and Characterization of Isomeric and Homologous Compounds

The systematic synthesis and characterization of isomers and homologues of 2,6-dimethyloct-6-en-2-ol are crucial for understanding structure-activity relationships. These studies often involve comparative analyses of closely related molecules.

Comparative Studies of 2,6-Dimethyloct-7-en-2-ol (Dihydromyrcenol) and its Stereoisomers

Dihydromyrcenol (B102105), with the chemical name 2,6-dimethyloct-7-en-2-ol, is a structural isomer of this compound and a widely used fragrance ingredient. europa.eunih.gov It belongs to the family of acyclic terpenic alcohols. europa.eu Its applications are prominent in detergents, soap fragrances, and as a key component in citrus and lime-type perfumes. europa.eu Dihydromyrcenol is a monoterpenoid and a tertiary alcohol. nih.gov It has been reported in various natural sources, including Punica granatum and Pelargonium quercifolium. nih.gov

The commercial production of dihydromyrcenol is significant, with its purity for industrial use being 93% or more by weight. europa.eu The investigation into its import and production highlights its economic importance in the chemical industry. europa.eu

Table 1: Properties of this compound and Dihydromyrcenol

| Property | This compound | Dihydromyrcenol (2,6-Dimethyloct-7-en-2-ol) |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O nih.gov | C₁₀H₂₀O nih.gov |

| Molecular Weight | 156.26 g/mol nih.gov | 156.26 g/mol nih.gov |

| IUPAC Name | This compound nih.gov | 2,6-dimethyloct-7-en-2-ol nih.gov |

| CAS Number | 30385-25-2 nih.gov | 18479-58-8 europa.eu |

| Key Applications | Intermediate in organic synthesis | Fragrance in detergents, soaps, and perfumes europa.eu |

Investigation of Diol Derivatives, such as 2,6-Dimethyloct-7-ene-2,6-diol (B3050857)

Research into diol derivatives, such as 2,6-dimethyloct-7-ene-2,6-diol, expands the functional possibilities of the octene scaffold. This diol is classified as a tertiary alcohol, characterized by a hydroxy group attached to a saturated carbon atom. europa.eu While it has been detected in alcoholic beverages and fruits, extensive literature on this specific compound is limited. europa.eu The presence of an additional hydroxyl group compared to this compound increases its polarity, which can influence its solubility and reactivity.

A related diol, (S,E)-2,6-dimethyloct-2-en-1,8-diol, has been synthesized from (S)-citronellol. nih.gov This synthesis involved a multi-step process that included protection of the primary alcohol, allylic oxidation, and subsequent reduction. nih.gov

Aminated Analogues, including 8-Amino-2,6-dimethyloct-6-en-2-ol (B12665834), in Complex Synthetic Pathways

Aminated analogues of this compound are of interest for their potential biological activities and as intermediates in complex synthetic pathways. The introduction of a nitrogen atom can significantly alter the chemical properties and biological interactions of the molecule. irma-international.org

While specific research on the complex synthetic pathways involving 8-amino-2,6-dimethyloct-6-en-2-ol is not extensively detailed in the provided results, the synthesis of related amino alcohols has been described. For instance, a stereocontrolled method for synthesizing 2-amino ethers has been developed through the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols. acs.org This methodology was applied to synthesize a variety of 2-amino ethers with high diastereoselectivity. acs.org One such synthesized compound is (2S,3R)-2-amino-3-methoxy-3,7-dimethyloct-6-en-1-ol, a derivative that highlights a synthetic route to aminated terpenoid structures. acs.org

Furthermore, the synthesis of 11-aminodrim-7-ene, a drimenol (B159378) analog with an amino group, involved a four-step process starting from drimenol. irma-international.org This indicates that the transformation of terpenoid alcohols to their aminated counterparts is a viable synthetic strategy.

Exploration of Terpenoid Precursors and Related Biosynthetic Intermediates (e.g., Linalool (B1675412), Citronellol (B86348), Nerol (B1678202), Geraniol)

The biosynthesis of this compound and its analogues is closely linked to common terpenoid precursors such as linalool, citronellol, nerol, and geraniol (B1671447). These precursors are foundational molecules in the vast and diverse world of terpenes.

Linalool, for example, is an acyclic monoterpenoid that exists as two enantiomers and is a key component in many floral and spice scents. Its biosynthesis in higher plants involves the rearrangement of geranyl pyrophosphate (GPP) with the assistance of linalool synthase. Similarly, geraniol and nerol are cis-trans isomers that are also derived from GPP.

Citronellol, or dihydrogeraniol, is another natural acyclic monoterpenoid. nih.gov Its synthesis can be achieved through the partial hydrogenation of geraniol or nerol. nih.gov A stereoselective synthesis of this compound has been achieved using (S)-citronellol as the starting material. This one-pot procedure involves an oxidation-chlorination-reduction sequence to yield the target molecule with a high diastereomeric ratio.

Table 2: Key Terpenoid Precursors

| Precursor | Molecular Formula | Key Role |

|---|---|---|

| Linalool | C₁₀H₁₈O | Biosynthetic intermediate, fragrance component |

| Citronellol | C₁₀H₂₀O | Precursor for synthesis of this compound, fragrance nih.gov |

| Nerol | C₁₀H₁₈O | Isomer of geraniol, precursor in terpenoid synthesis |

| Geraniol | C₁₀H₁₈O | Isomer of nerol, precursor in terpenoid synthesis |

Synthesis and Evaluation of Cysteine Conjugates and Sulfur-Containing Analogues

The synthesis of cysteine conjugates and other sulfur-containing analogues of terpenoids is an area of growing interest due to their potential for enhanced biological activity. irma-international.orgmdpi.com The introduction of sulfur can lead to novel pharmacological properties. frontiersin.org

While direct synthesis of a cysteine conjugate of this compound is not explicitly detailed, the synthesis of amino acid conjugates of other natural compounds like piperine (B192125) and flavones has been successfully demonstrated. nih.gov These syntheses often involve creating a covalent bond between the carboxyl group of the natural compound and the amino group of the amino acid. nih.gov

Research on sulfur-containing monoterpenoids has shown that these compounds can possess various biological activities, including antithrombotic, anti-fungal, and anti-inflammatory properties. mdpi.comfrontiersin.org The synthesis of these analogues often starts from readily available monoterpenes. frontiersin.org For example, terpenoid–sulfur composites have been prepared by the inverse vulcanization of elemental sulfur with terpenoids like citronellol and geraniol, resulting in durable materials. rsc.org

The synthesis of cysteine derivatives has also been accomplished starting from azido (B1232118) esters, indicating a pathway to sulfur-containing amino acid-terpenoid hybrids. core.ac.uk The study of model reaction systems containing cysteine and α,β-unsaturated carbonyl compounds provides insight into the formation of cysteine conjugates, which are important precursors to odorant sulfur compounds in food flavors. acs.org

Future Directions and Emerging Research Avenues for 2,6 Dimethyloct 6 En 2 Ol

Emerging Synthetic Strategies for Enhanced Sustainability and Selectivity

The chemical synthesis of specific terpene alcohol isomers like 2,6-dimethyloct-6-en-2-ol is evolving, with a strong emphasis on sustainability and stereoselectivity. Traditional synthesis methods are often being reimagined to reduce environmental impact and improve efficiency.

Biocatalytic and Green Chemistry Approaches: The use of enzymes and whole-cell biocatalysts represents a significant frontier in the sustainable synthesis of terpene alcohols. While direct biocatalytic routes for this compound are still an emerging area, research on related molecules provides a clear blueprint. For instance, the enzymatic reduction of ketones using alcohol dehydrogenases is a promising strategy for producing specific alcohol stereoisomers under mild conditions. Another sustainable approach is microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Stereoselective Synthesis: Achieving high stereoselectivity is crucial, as different enantiomers of a chiral molecule can have distinct biological and olfactory properties. Advanced strategies are being developed to control the stereochemical outcome of reactions. One such approach involves the lipase-mediated kinetic resolution of racemic alcohols. For example, the differential acetylation of alcohol enantiomers by lipases like Novozym® 435 and lipase (B570770) AK has been used to separate stereoisomers of related tetrahydropyranyl alcohols effectively. mdpi.com Furthermore, stereospecific acid-catalyzed cyclization reactions, using catalysts like (+)-10-camphorsulfonic acid, have demonstrated high stereocontrol in the synthesis of complex cyclic ethers from acyclic terpene diol precursors, a strategy that could be adapted for synthesizing chiral derivatives of this compound. mdpi.com

| Synthetic Strategy | Principle | Potential Advantage for this compound |

| Biocatalytic Reduction | Use of enzymes (e.g., alcohol dehydrogenases) to reduce a ketone precursor. | High stereoselectivity, mild reaction conditions, reduced waste. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. | Reduced reaction times by 30-50%, uniform heating, increased energy efficiency. |

| Lipase-Mediated Resolution | Enzymatic separation of enantiomers from a racemic mixture. | Production of enantiomerically pure forms with distinct properties. mdpi.com |

| Stereospecific Cyclization | Acid-catalyzed intramolecular reactions to form specific cyclic structures. | High control over the stereochemistry of complex derivatives. mdpi.com |

Computational Chemistry Approaches to Elucidate Reactivity and Biological Interactions

Computational chemistry is becoming an indispensable tool for predicting the properties and interactions of molecules like this compound, thereby guiding experimental research.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. dergipark.org.tr For terpene alcohols and their derivatives, DFT can help elucidate reaction mechanisms, predict the most favorable reaction pathways, and understand the stability of intermediates. dergipark.org.trumich.edu For example, simulations can model the catalytic cycle of a metal-catalyzed reaction, providing insights into the transition states and energy barriers involved. umich.edu This knowledge is crucial for optimizing reaction conditions to improve yield and selectivity.

Molecular Docking and ADMT Profiling: To understand the biological activity of this compound, particularly its interaction with olfactory receptors, molecular docking simulations are employed. These simulations predict how the molecule binds to a receptor's active site, offering insights into structure-activity relationships. Furthermore, computational tools are used for the in silico prediction of Absorption, Distribution, Metabolism, and Toxicity (ADMT) properties. dergipark.org.tr By calculating parameters like lipophilicity (Log P) and molecular weight, researchers can assess the "drug-likeness" of a compound and predict its behavior in a biological system, guiding further experimental studies in pharmacology and toxicology. dergipark.org.tr

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Elucidating electronic structure and reaction mechanisms. | Prediction of molecular stability, reactivity, and optimal reaction pathways. dergipark.org.trumich.edu |

| Molecular Docking | Simulating the binding of a ligand to a receptor. | Understanding structure-activity relationships, particularly for olfactory receptors. |

| ADMT Profiling | Predicting pharmacokinetic and toxicological properties. | Assessment of bioavailability, metabolic fate, and potential toxicity. dergipark.org.tr |

Integration of Advanced Omics Technologies in Olfactory and Semiochemical Research

The study of volatile compounds (VOCs) like this compound in biological systems is being revolutionized by "omics" technologies, which allow for the large-scale study of biological molecules.

Metabolomics: Metabolomics focuses on the comprehensive analysis of all metabolites in a biological sample. In the context of this compound, this involves identifying and quantifying its presence and the presence of its metabolic products in various biological matrices like urine or blood. mdpi.comnih.gov VOC profiling using metabolomics has shown immense potential in the non-invasive diagnosis of diseases, as the metabolic profile of an individual can change in a pathological state. nih.govmdpi.com For instance, 2,6-dimethyloct-7-en-2-ol, an isomer of the target compound, has been identified as part of a VOC biomarker panel for bladder cancer. mdpi.com

Genomics and Transcriptomics: Genomics and transcriptomics are crucial for understanding the biological basis of olfaction. By studying the genes that code for olfactory receptors and their expression levels (transcriptomics), scientists can identify which specific receptors are activated by this compound. This helps to unravel the complex mechanisms of scent perception at a molecular level. researchgate.net Research into the semiochemical (insect communication) role of related compounds like linalool (B1675412) has shown that different enantiomers can trigger distinct responses in insects, which are underpinned by the differential expression of olfactory receptor genes. researchgate.net

Development of Novel Analytical Tools for Trace Analysis and Metabolite Profiling

The detection and quantification of this compound, often present at trace levels in complex mixtures like essential oils or biological samples, requires highly sensitive and selective analytical techniques.

Advanced Sample Preparation Techniques: Effective sample preparation is critical for accurate analysis. Solid-Phase Microextraction (SPME) has emerged as a solvent-free, efficient technique for extracting and concentrating VOCs from various matrices. up.ac.zaresearchgate.net The extracted analytes can then be directly desorbed into a gas chromatograph for analysis. Another technique, Stir Bar Sorptive Extraction (SBSE), offers an even higher concentration capability for trace analytes in liquid samples. researchgate.net

High-Resolution Chromatographic and Spectrometric Methods: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for VOC analysis. preprints.org To enhance separation power, especially in complex samples, two-dimensional gas chromatography (2D-GC) is increasingly used. This technique provides significantly higher resolution than conventional GC, allowing for the separation of co-eluting compounds. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which facilitates the unambiguous identification of compounds and their metabolites in complex biological extracts. nih.gov The combination of these advanced separation and detection methods is essential for comprehensive metabolite profiling and the discovery of novel bioactive compounds. nih.gov

| Analytical Technique | Principle | Application in this compound Research |

| Solid-Phase Microextraction (SPME) | Adsorption/absorption of analytes onto a coated fiber for concentration. | Trace analysis of VOCs in air, water, and biological fluids. up.ac.zaresearchgate.net |

| Stir Bar Sorptive Extraction (SBSE) | Extraction of analytes onto a magnetic stir bar coated with a sorbent phase. | High-sensitivity analysis of organic compounds in aqueous samples. researchgate.net |

| Two-Dimensional Gas Chromatography (2D-GC) | Use of two different chromatographic columns for enhanced separation. | Resolving complex mixtures and profiling of metabolites in biological samples. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass-to-charge ratio measurements. | Unambiguous identification of the elemental composition of unknown compounds and metabolites. nih.gov |

Q & A

Q. How can researchers confirm the structural identity of 2,6-Dimethyloct-6-en-2-ol using spectroscopic methods?

- Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

- NMR Spectroscopy: Analyze and NMR spectra to identify characteristic peaks for the tertiary alcohol (δ ~1.2 ppm for -OH) and allylic methyl groups (δ ~1.6–1.8 ppm). The double bond (oct-6-en-2-ol) will show splitting patterns in the spectrum (δ 5.0–5.5 ppm) .

- IR Spectroscopy: Confirm the presence of the hydroxyl group (broad peak ~3200–3600 cm) and C=C stretching (~1640 cm) .

- Mass Spectrometry (MS): Compare the molecular ion peak (m/z 156.265) with theoretical values and fragmentation patterns to verify the molecular formula (CHO) .

- Reference Data: Cross-validate with NIST Chemistry WebBook entries for analogous terpene alcohols .

Q. Table 1: Key Spectroscopic Data

| Technique | Expected/Observed Data | Reference |

|---|---|---|

| NMR | δ 1.2 (s, -OH), δ 1.6–1.8 (m, CH) | |

| IR | 3200–3600 cm (O-H stretch) | |

| MS | m/z 156.265 (M) |

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodological Answer:

- Acid-Catalyzed Condensation: Reacting prenol derivatives (e.g., 3-methylbut-2-en-1-ol) with carbonyl compounds under acidic conditions. Yield depends on catalyst choice (e.g., HSO vs. Amberlyst-15) and temperature control to avoid dehydration byproducts .

- Grignard Addition: Alkylation of ketones with organomagnesium reagents. Solvent polarity (e.g., THF vs. diethyl ether) and stoichiometry critically affect regioselectivity and purity .

- Purification: Fractional distillation (boiling point ~219.9°C at 760 mmHg) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Advanced Research Questions

Q. When encountering discrepancies in reported boiling points (e.g., 219.9°C vs. literature values), what methodological approaches resolve such contradictions?

- Methodological Answer:

- Purity Assessment: Use gas chromatography (GC) to check for impurities; even 1–2% contaminants can shift boiling points .

- Calibration of Instruments: Validate thermocouples and pressure sensors against standards (e.g., NIST-certified reference materials) .

- Environmental Controls: Ensure atmospheric pressure corrections (e.g., using the Antoine equation) and account for altitude effects .

- Comparative Analysis: Replicate experiments under identical conditions using literature protocols to isolate variables (e.g., heating rate, sample volume) .

Q. How can multivariate statistical analysis enhance the interpretation of catalytic efficiency data in this compound synthesis?

- Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to evaluate interactions between catalyst loading, temperature, and solvent polarity. Use ANOVA to identify significant factors .

- Principal Component Analysis (PCA): Reduce dimensionality in datasets (e.g., reaction time, yield, enantiomeric excess) to visualize trends and outliers .

- Error Propagation Analysis: Quantify uncertainty in kinetic parameters (e.g., rate constants) using Monte Carlo simulations to improve reproducibility claims .

Q. What strategies address contradictions between computational (DFT) and experimental NMR data for this compound?

- Methodological Answer:

- Conformational Sampling: Use molecular dynamics (MD) simulations to account for rotational isomers that DFT static calculations might miss .

- Solvent Effects: Incorporate implicit/explicit solvent models (e.g., COSMO-RS) in DFT calculations to match experimental conditions (e.g., CDCl) .

- Sensitivity Analysis: Test the impact of basis set selection (e.g., B3LYP/6-31G* vs. MP2/cc-pVTZ) on chemical shift predictions .

Methodological Best Practices

- Data Validation: Cross-reference experimental results with NIST databases and peer-reviewed literature to ensure consistency .

- Critical Analysis: Systematically critique prior studies (e.g., sampling biases in reported melting points) using frameworks from qualitative research .

- Ethical Reporting: Disclose limitations (e.g., incomplete resolution in GC analysis) and avoid overgeneralizing findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.